molecular formula C18H15ClN4O B11047380 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11047380
M. Wt: 338.8 g/mol
InChI Key: GBMZBMSAUIOTPR-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a pyrazol-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the pyrazol-5-ol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity to its targets, while the pyrazol-5-ol moiety may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide

Uniqueness

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15ClN4O/c1-11-13(10-12-6-2-3-7-14(12)19)17(24)23(22-11)18-20-15-8-4-5-9-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)

InChI Key

GBMZBMSAUIOTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl

Origin of Product

United States

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